Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane
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Overview
Description
Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of an ethenyl group, a methoxyphenyl group, and an oxo(phenyl) group attached to a lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with ethenyl and methoxyphenyl reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-phosphorus bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism by which Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in specific binding interactions, which can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethenyl(2-methoxyphenyl)oxo(phenyl)-lambda~5~-phosphane include:
Phenylphosphine oxides: These compounds share the oxo(phenyl) group but differ in the substituents attached to the phosphorus atom.
Methoxyphenylphosphines: These compounds have a methoxyphenyl group attached to the phosphorus atom but lack the ethenyl group.
Uniqueness
This compound is unique due to the combination of its ethenyl, methoxyphenyl, and oxo(phenyl) groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
125276-54-2 |
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Molecular Formula |
C15H15O2P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
1-[ethenyl(phenyl)phosphoryl]-2-methoxybenzene |
InChI |
InChI=1S/C15H15O2P/c1-3-18(16,13-9-5-4-6-10-13)15-12-8-7-11-14(15)17-2/h3-12H,1H2,2H3 |
InChI Key |
INPYOAJLCOVPIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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